3,4-Difluoro-2-(methoxymethyl)benzoic acid
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Overview
Description
3,4-Difluoro-2-(methoxymethyl)benzoic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxymethyl group attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,4-Difluoro-2-(methoxymethyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
3,4-Difluoro-2-(methoxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
Scientific Research Applications
3,4-Difluoro-2-(methoxymethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-(methoxymethyl)benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling proteins, leading to altered cellular responses.
Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
3,4-Difluoro-2-(methoxymethyl)benzoic acid can be compared with other similar compounds, such as:
2,4-Difluoro-3-methoxybenzoic acid: This compound has a similar structure but differs in the position of the methoxy group, leading to different chemical and biological properties.
3,4-Difluoro-2-(chloromethyl)benzoic acid: The presence of a chloromethyl group instead of a methoxymethyl group results in different reactivity and applications.
3,4-Difluoro-2-(hydroxymethyl)benzoic acid: The hydroxymethyl group provides different hydrogen bonding capabilities and solubility properties compared to the methoxymethyl group.
Properties
Molecular Formula |
C9H8F2O3 |
---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
3,4-difluoro-2-(methoxymethyl)benzoic acid |
InChI |
InChI=1S/C9H8F2O3/c1-14-4-6-5(9(12)13)2-3-7(10)8(6)11/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
NCLUCIBXYQDDFO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1F)F)C(=O)O |
Origin of Product |
United States |
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